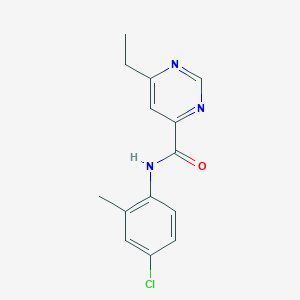
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide, also known as CC-5013, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CC-5013 belongs to the class of immunomodulatory drugs (IMiDs) and has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of the immune system. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to enhance the activity of T cells and natural killer cells, which are important in the immune response against cancer cells. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of regulatory T cells, which suppress the immune response. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to activate the transcription factor IκB kinase (IKK) and the nuclear factor-κB (NF-κB) pathway, which are important in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the activity of the proteasome, which is important in the degradation of proteins. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the cereblon protein, which is involved in the degradation of the transcription factors Ikaros and Aiolos. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to induce the expression of the cytokine IL-2, which is important in the activation of T cells. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to inhibit the production of the cytokine IL-6, which is important in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has several advantages for lab experiments. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is a small molecule drug that can be easily synthesized and purified. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied and its mechanism of action is well understood. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, which make it a promising candidate for the treatment of various diseases.
However, there are also limitations for lab experiments with N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have off-target effects, which can complicate the interpretation of experimental results. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to have dose-dependent effects, which can make it difficult to determine the optimal dose for therapeutic applications.
Zukünftige Richtungen
There are several future directions for N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide research. One direction is to investigate the potential therapeutic applications of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in combination with other drugs. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to enhance the activity of T cells and natural killer cells, which could be beneficial in combination with other immunotherapies. Another direction is to investigate the potential applications of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in autoimmune disorders. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of diseases such as rheumatoid arthritis and lupus. Finally, future research could focus on the development of new derivatives of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide with improved pharmacokinetic properties and reduced off-target effects.
Conclusion:
In conclusion, N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, which make it a promising candidate for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide research have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide.
Synthesemethoden
The synthesis of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves the reaction of 4-chloro-2-methylbenzoic acid with ethylamine, followed by the reaction of the resulting intermediate with 2-cyanopyrimidine. The final product is obtained after purification by recrystallization. The synthesis of N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple myeloma, solid tumors, and autoimmune disorders. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels, which is important in the growth and spread of tumors. N-(4-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-11-7-13(17-8-16-11)14(19)18-12-5-4-10(15)6-9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRNDHJUVYWEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

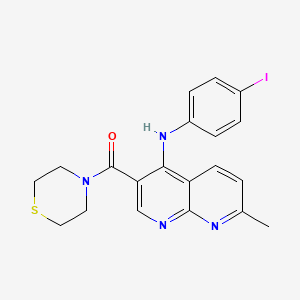
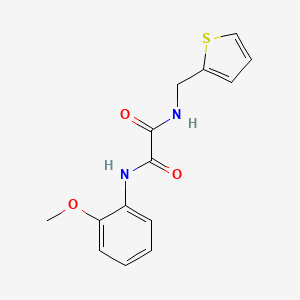
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)
![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)
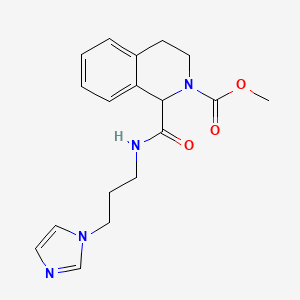
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2368065.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2368068.png)
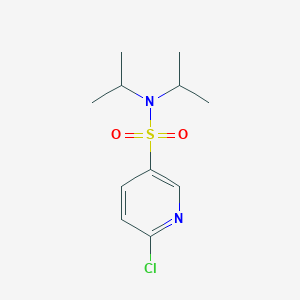
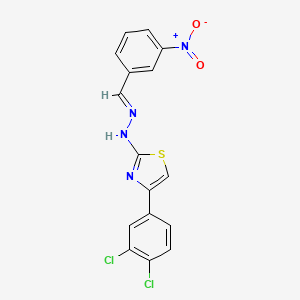
![Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone](/img/structure/B2368075.png)
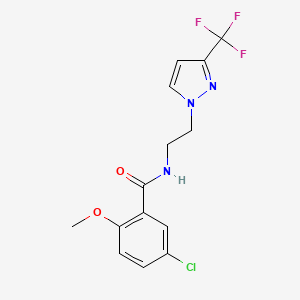
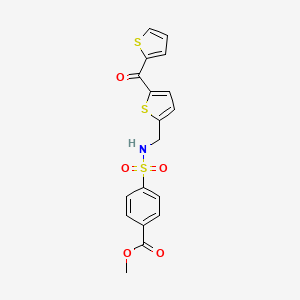
![N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2368078.png)
![3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368080.png)